L-Tryptophanol

Vue d'ensemble

Description

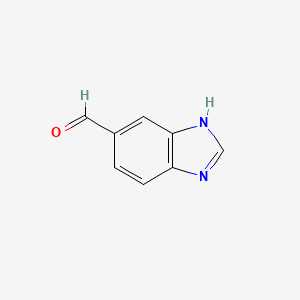

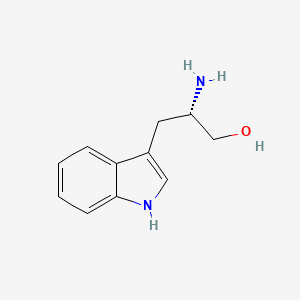

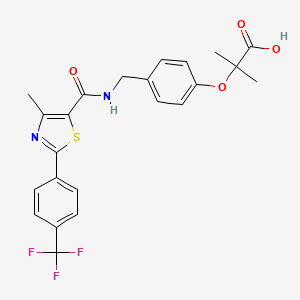

Le Tryptophanol est un dérivé de l'indole et un alcool secondaire. Il est structurellement lié au tryptophane, un acide aminé essentiel.

Mécanisme D'action

Target of Action

L-Tryptophanol, also known as Tryptophanol or H-Tryptophanol, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are the enzymes involved in the metabolism of tryptophan, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

This compound interacts with its targets by participating in the metabolic pathways of tryptophan . It is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The interaction of this compound with these pathways results in the production of a variety of bioactive compounds that can regulate various physiological functions .

Biochemical Pathways

The biochemical pathways affected by this compound include the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . These pathways are involved in the metabolism of over 95% of tryptophan . The kynurenine pathway is involved in inflammation, immune responses, and excitatory neurotransmission . The serotonin pathway plays important roles throughout the body . The indole pathway, on the other hand, is involved in the production of indole derivatives that can signal onto xenobiotic receptors .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. The metabolism of this compound primarily involves the aforementioned kynurenine, serotonin, and indole pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as a precursor for the synthesis of multiple important bioactive compounds . These compounds can regulate various physiological functions, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites . Additionally, the levels of tryptophan in the human body depend on food intake and the activity of several tryptophan metabolic pathways .

Analyse Biochimique

Biochemical Properties

Tryptophanol interacts with various enzymes, proteins, and other biomolecules. It is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

Tryptophanol has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tryptophanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various physiological processes.

Metabolic Pathways

Tryptophanol is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Tryptophanol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réduction du tryptophane à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4). La réaction se produit généralement dans des conditions anhydres afin d'empêcher la décomposition de l'agent réducteur.

Méthodes de production industrielle

Dans les milieux industriels, le Tryptophanol peut être produit par fermentation microbienne. Cette méthode exploite les voies métaboliques de certains micro-organismes pour convertir le tryptophane en Tryptophanol. Le processus de fermentation est avantageux en raison de sa rentabilité et de sa capacité à produire des produits de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le Tryptophanol subit diverses réactions chimiques, notamment :

Oxydation : Le Tryptophanol peut être oxydé pour former de l'indole-3-acétaldéhyde à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Le composé peut être réduit davantage pour former de la tryptamine à l'aide d'agents réducteurs forts.

Substitution : Le Tryptophanol peut participer à des réactions de substitution, en particulier au niveau du cycle indole, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Divers électrophiles peuvent être utilisés pour introduire différents groupes fonctionnels dans le cycle indole.

Principaux produits formés

Oxydation : Indole-3-acétaldéhyde

Réduction : Tryptamine

Substitution : Divers dérivés de l'indole en fonction de l'électrophile utilisé

Applications de la recherche scientifique

Chimie : Le Tryptophanol est utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie : Il sert de précurseur pour la synthèse de neurotransmetteurs tels que la sérotonine et la mélatonine.

Médecine : Les composés dérivés du Tryptophanol ont montré un potentiel en tant qu'agents thérapeutiques, en particulier dans la recherche sur le cancer.

Industrie : Le composé est utilisé dans la production de divers produits pharmaceutiques et comme précurseur pour la synthèse d'autres molécules bioactives.

Mécanisme d'action

Le Tryptophanol exerce ses effets par le biais de diverses voies moléculaires. L'un des principaux mécanismes implique sa conversion en sérotonine et en mélatonine, qui sont cruciales pour la régulation de l'humeur, du sommeil et d'autres processus physiologiques. Le composé interagit également avec diverses enzymes et récepteurs dans l'organisme, influençant les voies métaboliques et de signalisation .

Applications De Recherche Scientifique

Chemistry: Tryptophanol is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of neurotransmitters such as serotonin and melatonin.

Medicine: Tryptophanol-derived compounds have shown potential as therapeutic agents, particularly in cancer research.

Industry: The compound is used in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

Tryptophane : Un acide aminé essentiel et un précurseur du Tryptophanol.

Tryptamine : Un dérivé du tryptophane et un précurseur de divers neurotransmetteurs.

Indole-3-acétaldéhyde : Un produit d'oxydation du Tryptophanol.

Unicité

Le Tryptophanol est unique en raison de son double rôle à la fois d'alcool secondaire et de dérivé de l'indole. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et de processus biologiques, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles.

Propriétés

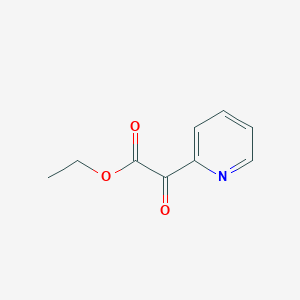

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-29-8 | |

| Record name | L-Tryptophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(-)-Tryptophanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tryptophanol?

A1: The molecular formula of tryptophanol is C10H12N2O, and its molecular weight is 176.22 g/mol.

Q2: Is there any spectroscopic data available for tryptophanol?

A2: While the provided research doesn't delve deeply into detailed spectroscopic characterization, one study utilized circular dichroism to analyze the configuration of a tryptophanol-derived compound. []

Q3: How does tryptophanol interact with the GCN2 kinase, and what are the downstream effects of this interaction?

A3: Tryptophanol can activate the GCN2 kinase, a sensor of amino acid deprivation. [, ] This activation leads to a cascade of downstream effects, including the inhibition of glucose and glutamine utilization (glycolysis and glutaminolysis) via AMP-activated protein kinase (AMPK). [] This activation also leads to an increase in fatty acid oxidation, ultimately contributing to CD4+ T-cell survival and proliferation. []

Q4: How does tryptophanol affect high-glucose conditions in human peritoneal mesothelial cells?

A4: In the context of high-glucose environments, activating the GCN2 kinase with tryptophanol helps ameliorate glucotoxicity in human peritoneal mesothelial cells. [] It achieves this by inhibiting various harmful pathways induced by high glucose, including the aldose pathway, lipid synthesis pathway, hexosamine pathway, and advanced glycation end product generation pathway. [] This protective effect helps preserve cellular integrity and prevents mesothelial-to-mesenchymal transition. []

Q5: What makes tryptophanol a useful building block in organic synthesis?

A5: Tryptophanol serves as a versatile chiral building block in organic synthesis, particularly for constructing complex molecules like indole alkaloids. [, , , , , , ] Its enantiopure form can be readily obtained from the reduction of tryptophan, making it a valuable starting material for synthesizing enantiomerically pure compounds. [, , , ]

Q6: What classes of compounds have been synthesized using tryptophanol as a starting material?

A6: Researchers have successfully employed tryptophanol to synthesize diverse classes of compounds, including:

- Tryptophanol-derived oxazoloisoindolinones: These compounds exhibit promising antitumor activity by acting as p53 activators. [, , , , , , , , , ]

- Oxazolopyrrolidone lactams: These lactams serve as precursors to indolo[2,3-a]quinolizidines, which are valuable intermediates in the synthesis of indole alkaloids. [, , ]

- Indolo[2,3-a]quinolizidines: This class includes compounds with potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, suggesting applications in treating neurodegenerative disorders. []

- Indolizinoindolones: These compounds demonstrate promising in vitro activity against both blood and liver stages of the malaria parasite, making them attractive leads for developing new antimalarial drugs. []

Q7: How does the stereochemistry of tryptophanol influence the synthesis of specific indole alkaloids?

A7: The stereochemistry of tryptophanol plays a critical role in controlling the stereochemical outcome of the synthesized indole alkaloids. For instance, researchers have used both (S)- and (R)-tryptophanol to prepare enantiomerically pure indolo[2,3-a]quinolizidines. [, ] The specific enantiomer of tryptophanol used dictates the absolute configuration of the final alkaloid.

Q8: Can you give an example of a total synthesis achieved using tryptophanol as a starting material?

A8: Yes, researchers have achieved the formal total synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol, which are indole alkaloids, starting from (S)-tryptophanol. [] This synthesis highlights the power of tryptophanol as a chiral building block for complex natural product synthesis.

Q9: What is the role of tryptophanol in studying the tryptophan synthase enzyme?

A9: Tryptophanol phosphate derivatives, particularly those with a phenyl group on the spacer arm, have been instrumental in studying the tryptophan synthase enzyme. [, ] These derivatives serve as effective ligands for affinity chromatography, enabling the purification and isolation of both the α subunit and the α2β2 complex of the enzyme. [, ]

Q10: How does tryptophanol contribute to understanding the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase?

A10: Researchers have employed tryptophanol as a competitive inhibitor of tryptophan to investigate the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase. [] Their findings, coupled with studies using isotopically labeled ATP, indicate that the enzyme activates tryptophan through a direct associative 'in line' displacement mechanism at the α-phosphate of MgATP. []

Q11: How is tryptophanol used to study amyloid formation?

A11: Tryptophanol exhibits a "thioflavin-like" spectroscopic property, meaning its fluorescence changes in the presence of amyloid structures. [] Importantly, tryptophanol displays selectivity for prefibrillar amyloid-β (Aβ) aggregates over mature fibrils. [] This selectivity makes it a valuable tool for quantifying and studying prefibrillar amyloid species, which are thought to be the primary neurotoxic species in Alzheimer's disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

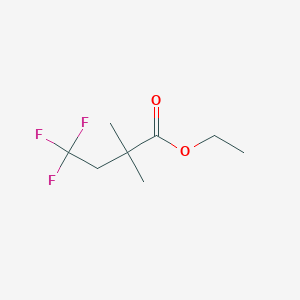

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)